2-Methoxy-2-phenylethan-1-amine
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Overview
Description
2-Methoxy-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxy group attached to the second carbon of the ethane chain, which is also bonded to a phenyl group and an amine group
Scientific Research Applications
2-Methoxy-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role as a neurotransmitter or neuromodulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-2-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoamine neurotransmission .
Mode of Action
This compound, similar to phenethylamine, acts as a central nervous system stimulant . It binds to TAAR1 and inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway. By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines . This can lead to changes in the concentration of monoamines like dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby affecting mood, appetite, and other physiological processes .
Pharmacokinetics
It is likely metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 can lead to increased levels of monoamines in the synaptic cleft . This can result in heightened alertness, mood elevation, and appetite suppression .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a liquid at room temperature, with a predicted boiling point of 229.7 °C at 760 mmHg and a predicted density of 1.0 g/mL .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylethan-1-amine typically involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds through the reduction of the nitrile group to an amine group, yielding the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the nitrile group under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Comparison with Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
N-Methyl-2-phenylethan-1-amine: A derivative with similar stimulant properties.
2-Phenylpropan-1-amine: Another phenylethylamine derivative with psychoactive effects.
Uniqueness: 2-Methoxy-2-phenylethan-1-amine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with specific receptors, making it a compound of interest for further research.
Properties
IUPAC Name |
2-methoxy-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHWYVPDGLETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3490-79-7 |
Source
|
Record name | 2-methoxy-2-phenylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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